![molecular formula C6H14Cl2N2 B1366902 1,4-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 49563-87-3](/img/structure/B1366902.png)

1,4-Diazabicyclo[2.2.2]octane dihydrochloride

Overview

Description

1,4-Diazabicyclo[2.2.2]octane dihydrochloride, also known as DABCO, is a colorless solid that is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The compound has a molecular weight of 185.1 and its IUPAC name is this compound .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis

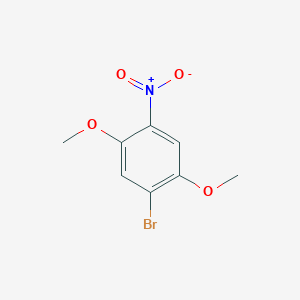

The structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for various reactions . It is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molecular weight of 185.1 . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Scientific Research Applications

Catalyst in Organic Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a solid catalyst in various organic preparations. It is valued for its eco-friendliness, high reactivity, ease of handling, and non-toxicity. DABCO is effective in a range of organic transformations, often yielding products with excellent selectivity (Baghernejad Bita, 2010).

Synthesis of Biologically Active Compounds

DABCO has been utilized in synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important in the pharmaceutical industry. This synthesis is catalyzed by DABCO-based ionic liquids, offering advantages like high yields, short reaction times, and simple procedures (F. Shirini, M. S. N. Langarudi, Nader Daneshvar, 2017).

Oxidizing Agent in Microwave Irradiation

Bis(chlorine)-1,4-Diazabicyclo[2.2.2]Octane is a stable and efficient oxidant for converting alcohols into carbonyl compounds under microwave irradiation. It is reusable, making it a sustainable choice for such transformations (M. Tajbakhsh, S. Habibzadeh, 2006).

Halogenation/Esterification Catalyst

DABCO acts as a Lewis base organocatalyst, particularly in the chlorination of alkenes. It facilitates the synthesis of trans-chloro esters, chlorohydrins, and chloro ethers, showcasing its versatility in halogenation and esterification processes (L. S. Pimenta, E. V. Gusevskaya, E. Alberto, 2017).

Modified Borohydride Agent

DABCO has been modified for use as a borohydride agent, aiding in the efficient reduction of azides. This application highlights its role in producing various compounds under different conditions, such as room temperature or reflux (H. Firouzabadi, M. Adibi, B. Zeynizadeh, 1998).

Synthesis

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

DABCO is used as a catalyst in the environmentally friendly synthesis of tetrahydrobenzo[b]pyran derivatives. This process involves a one-pot, three-component condensation, offering benefits like neutral conditions and good yields, while using water or aqueous ethanol as green solvents (D. Tahmassebi, Jessica A. Bryson, Sophia I. Binz, 2011).

Decarboxylative Acylation

In the realm of organic chemistry, DABCO proves effective for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates. This application is notable for its metal catalyst-free process and ability to yield a variety of α-keto or α,β-unsaturated amides and esters (Jun-Rong Zhang et al., 2017).

Supramolecular Crystal Applications

DABCO forms a supramolecular crystal with exceptional properties such as strong negative thermal expansion (NTE) and relaxor ferroelectricity. This material's unique features are attributed to its hydrogen-bonded water molecules and Cl− anions, offering significant potential in various scientific and industrial applications (M. Szafrański, 2013).

Chlorination of Sydnones

DABCO derivatives have been used for chlorinating sydnones, leading to the formation of 4-chloro derivatives. This reaction showcases DABCO's utility in specific chlorination processes, with the added benefit of recyclability (Sadegh Salmanpoor et al., 2008).

Formation of Hydrogen-Bonded ComplexesThe interaction of DAB

Formation of Hydrogen-Bonded Complexes

The interaction of DABCO with bromine in dichloromethane solution leads to the formation of a novel complex. This complex features a linear chain of three hydrogen-bonded DABCO units, highlighting its potential in the study of hydrogen bonding and molecular structures (B. L. Allwood et al., 1985).

Synthesis of Phthalazine Derivatives

DABCO, in its ionic liquid form, has been used as an efficient catalyst in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives. These compounds are significant for their biological and pharmaceutical properties. This method is characterized by its green process, excellent yields, and short reaction times (F. Shirini, M. S. N. Langarudi, O. Goli-Jolodar, 2015).

Proton Dynamics in Hydrogen Bond

DABCO perchlorate forms orthorhombic ferroelectric crystals, where the study of proton dynamics in NH+⋯N hydrogen bonds is crucial. This research provides insights into the coupling between structural features and proton dynamics, applicable in the field of crystallography and material science (A. Katrusiak, 2000).

Mechanism of Action

Target of Action

1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine (TEDA), is a versatile compound that acts as a weak base and nucleophile . It is primarily used as a catalyst in various organic reactions .

Mode of Action

DABCO interacts with its targets through its unique cage-like structure and its two nitrogen atoms . This allows DABCO to act as a nucleophile and a base in a variety of processes .

Biochemical Pathways

DABCO is involved in numerous organic transformations, including the Baylis-Hillman reaction, the synthesis of three-membered carbon rings, and the synthesis of nitrogen and oxygen heterocycles . It is also used as a demethylating agent for quaternary ammonium salts and as a base catalyst in many coupling reactions .

Pharmacokinetics

It is known to be soluble in water, ethanol, ether, acetone, benzene, and straight-chain hydrocarbons . This suggests that it may have good bioavailability.

Result of Action

The result of DABCO’s action depends on the specific reaction it is involved in. For example, in the Baylis-Hillman reaction, DABCO acts as a catalyst to facilitate the formation of carbon-carbon bonds . In the synthesis of heterocycles, DABCO helps form new rings containing nitrogen or oxygen atoms .

Action Environment

DABCO is sensitive to moisture and can absorb carbon dioxide from the air, turning yellow . Therefore, it should be stored in a dry environment . It is also thermally stable, with a decomposition point of 320°C . This suggests that it can be used in reactions at high temperatures. It is also flammable and corrosive, and can cause skin irritation and bronchial asthma , indicating that safety precautions should be taken when handling it.

Safety and Hazards

Future Directions

DABCO has been used in the preparation of two double-charged anion exchange membranes based on poly (2,5-benzimidazole) and poly (vinylbenzyl chloride) prepared by the casting method . It has also been used in the discovery and development of a new catalyst based on strontium hydrogen phosphate for efficient production of DABCO .

properties

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNCMDQKBKIDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49563-87-3 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)